molecular formula C27H26P+ B8747045 Triphenyl 3-phenylpropylphosphorane

Triphenyl 3-phenylpropylphosphorane

Cat. No.: B8747045
M. Wt: 381.5 g/mol
InChI Key: YEWDWCMFWXAKLL-UHFFFAOYSA-N
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Description

Triphenyl 3-phenylpropylphosphorane is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenyl groups and a 3-phenylpropyl substituent. Phosphoranes, in general, exhibit trigonal bipyramidal geometry, distinguishing them from tetrahedral phosphonium salts. The phenylpropyl chain may enhance solubility in non-polar solvents, while the triphenylphosphorane moiety likely contributes to electronic stabilization during reactions .

Properties

Molecular Formula

C27H26P+

Molecular Weight

381.5 g/mol

IUPAC Name

triphenyl(3-phenylpropyl)phosphanium

InChI

InChI=1S/C27H26P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-12,14-15,17-22H,13,16,23H2/q+1

InChI Key

YEWDWCMFWXAKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonium Salts with Aromatic Substituents

Phosphonium salts with aromatic groups, such as those reported in , share structural similarities but differ in substituents and reactivity. For example:

  • (Z)-3-(Morpholin-4-yl)-1-(4-tolyl)buta-1,3-dienyl)triphenylphosphonium trifluoromethanesulfonate (3): Contains a morpholino group and a tolyl substituent. The electron-donating morpholino group enhances nucleophilicity, whereas the triphenylphosphonium core stabilizes the intermediate during reactions. This compound was synthesized in 50% yield .
Table 1: Comparison of Phosphonium Salts
Compound Substituents Yield Key Properties Reference
Compound 3 () Morpholino, 4-tolyl 50% High nucleophilicity
Triphenyl 3-phenylpropylphosphorane 3-Phenylpropyl, triphenyl N/A Steric bulk, enhanced stability Inferred

Lead-Based Analogues ()

Lead compounds like 3-triphenylplumbylpropan-1-ol ([1802-73-9]) share structural motifs (triphenyl groups) but differ in the central atom (Pb vs. P). Key contrasts include:

  • Toxicity : Lead compounds are highly toxic and bioaccumulative, whereas phosphorus analogs are generally safer .
  • Reactivity : Pb–C bonds are less stable than P–C bonds, limiting their utility in synthetic applications .

Impurities and Byproducts ()

Related impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol highlight challenges in synthesizing aryl-substituted phosphoranes. The presence of thiophene or naphthalene rings (e.g., 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol) suggests that steric and electronic factors must be carefully controlled to avoid undesired byproducts .

Role of Substituents

  • Electron-Withdrawing Groups : Compounds like 3-(3-Trifluoromethylphenyl)propanal () demonstrate that electron-withdrawing substituents (e.g., CF₃) increase electrophilicity, which could influence phosphorane reactivity in coupling reactions .
  • Steric Effects : The phenylpropyl chain in this compound may hinder nucleophilic attack compared to smaller substituents in analogs like 4-bromobutyl(triphenyl)plumbane () .

Stability and Handling

While focuses on trimethyl phosphate, it underscores the importance of proper handling for phosphorus compounds.

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